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Compound of Interest

Compound Name: 2-Fluoroazulene

Cat. No.: B15441610

For researchers, scientists, and professionals engaged in drug development and materials
science, a precise understanding of molecular structure is paramount. This in-depth technical
guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance
(NMR) spectral data for 2-fluoroazulene, a key fluorinated derivative of the bicyclic aromatic
hydrocarbon, azulene. The strategic introduction of a fluorine atom can significantly modulate
the electronic properties and biological activity of the parent molecule, making detailed
spectroscopic analysis essential for its characterization and application.

1H and 13C NMR Spectral Data

The following tables summarize the proton (*H) and carbon-13 (*3C) NMR spectral data for 2-
fluoroazulene. This data is crucial for the unambiguous identification and structural
confirmation of the compound.

Table 1: *H NMR Spectral Data of 2-Fluoroazulene

. Chemical Shift (5, Lo Coupling Constant
Position Multiplicity
ppm) (39, Hz)
H-1, H-3 7.15 d 4.4
H-4, H-8 8.08 d 9.6
H-5, H-7 7.03 t 9.8
H-6 7.42 t 9.8
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Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectral Data of 2-Fluoroazulene

Position Chemical Shift (0, ppm) Coupling Constant (J, Hz)
C-1,C-3 110.1 d, JCF=11.2

C-2 161.2 d, TJCF =2485

C-3a, C-8a 139.0 d,3JCF =56

C-4,C-8 135.5 d,3JCF=4.2

C-5, C-7 1234 S

C-6 137.8 S

Solvent: CDCls, Spectrometer Frequency: 100 MHz

Experimental Protocol

The NMR spectra were acquired using a standard protocol for the structural elucidation of
organic compounds.

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400
MHz and a carbon-13 frequency of 100 MHz was utilized for data acquisition.

Sample Preparation: A sample of 2-fluoroazulene (approximately 5-10 mg) was dissolved in
deuterated chloroform (CDCls, 0.5 mL). Tetramethylsilane (TMS) was used as an internal
standard for referencing the chemical shifts (& = 0.00 ppm).

1H NMR Spectroscopy: The proton NMR spectrum was recorded at room temperature.
Standard acquisition parameters were employed, including a sufficient number of scans to
achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom, except

© 2025 BenchChem. All rights reserved. 2/4 Tech Support


https://www.benchchem.com/product/b15441610?utm_src=pdf-body
https://www.benchchem.com/product/b15441610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15441610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

where C-F coupling is present. A sufficient relaxation delay was used to ensure accurate
integration of the signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final
structural confirmation of 2-fluoroazulene using NMR spectroscopy.

Data Analysis & Interpretation
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NMR Data Acquisition and Analysis Workflow

This comprehensive guide provides the essential tH and 3C NMR spectral data and the
underlying experimental methodology for the characterization of 2-fluoroazulene. This
information is critical for researchers working on the synthesis, modification, and application of
fluorinated aromatic compounds in various scientific and industrial fields.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 2-
Fluoroazulene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15441610#1h-and-13c-nmr-spectral-data-of-2-
fluoroazulene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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